molecular formula C18H26O B14753277 1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone CAS No. 54401-47-7

1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone

Katalognummer: B14753277
CAS-Nummer: 54401-47-7
Molekulargewicht: 258.4 g/mol
InChI-Schlüssel: CHWCIEYEHJWZHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone is a chemical compound with the molecular formula C18H26O and a molecular weight of 258.398 g/mol . It is characterized by its unique structure, which includes an indene core substituted with multiple methyl groups and an ethanone functional group. This compound is known for its applications in various fields, including chemistry and industry.

Vorbereitungsmethoden

The synthesis of 1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone typically involves the use of acetyl chloride as a precursor . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research may explore its potential use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The ethanone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The indene core provides structural stability and contributes to the compound’s overall chemical properties .

Vergleich Mit ähnlichen Verbindungen

1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone can be compared with similar compounds such as:

Eigenschaften

CAS-Nummer

54401-47-7

Molekularformel

C18H26O

Molekulargewicht

258.4 g/mol

IUPAC-Name

1-(6-ethyl-1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanone

InChI

InChI=1S/C18H26O/c1-8-13-9-15-16(10-14(13)11(2)19)18(6,7)12(3)17(15,4)5/h9-10,12H,8H2,1-7H3

InChI-Schlüssel

CHWCIEYEHJWZHW-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=C(C=C1C(=O)C)C(C(C2(C)C)C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.